
N-Heptyl-1,3-dithietan-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Heptyl-1,3-dithietan-2-imine is a chemical compound that belongs to the class of imines and dithianes It features a heptyl group attached to a dithietan-2-imine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Heptyl-1,3-dithietan-2-imine typically involves the reaction of a primary amine with a dithiane derivative. One common method is the condensation of heptylamine with 1,3-dithiane-2-one under acidic conditions to form the desired imine. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and pH. The use of industrial-grade solvents and catalysts would also be common to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
N-Heptyl-1,3-dithietan-2-imine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imine group to an amine, often using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imine nitrogen or the dithiane sulfur atoms, leading to various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as alkyl halides or organometallic reagents are used under basic or neutral conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, secondary amines, and various substituted dithiane derivatives .
Scientific Research Applications
N-Heptyl-1,3-dithietan-2-imine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Heptyl-1,3-dithietan-2-imine involves its interaction with various molecular targets. The imine group can act as a nucleophile, participating in nucleophilic addition reactions with electrophiles. The dithiane moiety can undergo oxidation and reduction
Properties
CAS No. |
59754-34-6 |
|---|---|
Molecular Formula |
C9H17NS2 |
Molecular Weight |
203.4 g/mol |
IUPAC Name |
N-heptyl-1,3-dithietan-2-imine |
InChI |
InChI=1S/C9H17NS2/c1-2-3-4-5-6-7-10-9-11-8-12-9/h2-8H2,1H3 |
InChI Key |
ACAHXGGIQHYBBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN=C1SCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


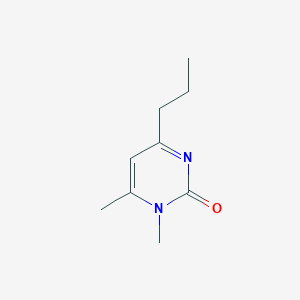
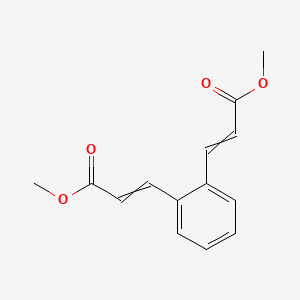
![3,3a,4,9-Tetrahydro-2H-pyrrolo[2,3-b]quinolin-2-one](/img/structure/B14594798.png)
![Methanone, [1-methyl-2-(1-pyrrolidinyl)-1H-inden-3-yl]phenyl-](/img/structure/B14594805.png)

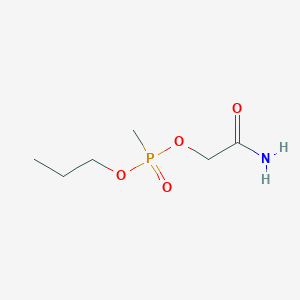
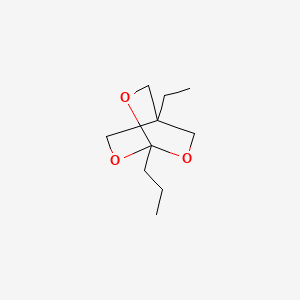

![1-{1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14594835.png)
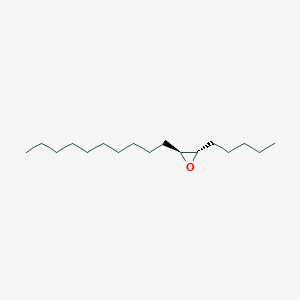
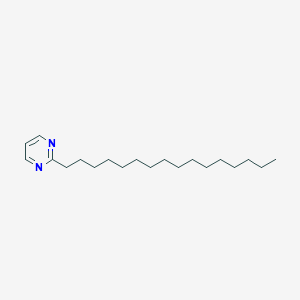
methanone](/img/structure/B14594858.png)
![4-({2-[(E)-tert-Butyldiazenyl]propan-2-yl}oxy)butan-1-ol](/img/structure/B14594871.png)
![3-(Dithiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B14594872.png)
